

Application Notes and Protocols: Labeling Amine-Modified DNA with Cy5-PEG6-NHS Ester

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Compound of Interest

Compound Name: Cy5-PEG6-NHS ester

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Introduction

This document provides a detailed guide for the covalent labeling of amine-modified DNA with **Cy5-PEG6-NHS ester**. This method is widely used to fluorescently tag DNA for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and single-molecule imaging. The Cy5 dye is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and minimal spectral overlap with autofluorescence from cells and tissues.^{[1][2][3]} The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the labeled DNA, reducing non-specific binding.^{[4][5]} The N-hydroxysuccinimide (NHS) ester chemistry provides an efficient and reliable method for coupling the dye to primary amines on the DNA.

Principle of the Reaction

The labeling reaction is based on the covalent coupling of the NHS ester of Cy5-PEG6 to a primary aliphatic amine group on the modified DNA. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.

Data Presentation

Table 1: Reagent Specifications

Reagent	Molar Mass (g/mol)	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient ($M^{-1}cm^{-1}$)
Cy5-PEG6-NHS ester	~951.6	~646	~662	~250,000
Amine-Modified DNA	Varies	260	N/A	Varies

Note: The exact molar mass of **Cy5-PEG6-NHS ester** may vary slightly between suppliers. The excitation and emission maxima for Cy5 can also be influenced by the local environment.

Table 2: Typical Labeling Reaction Parameters

Parameter	Recommended Value
Molar Ratio (Dye:DNA)	5:1 to 20:1
DNA Concentration	1-10 mg/mL
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer
Reaction pH	8.3 - 8.5
Reaction Temperature	Room Temperature (20-25°C)
Incubation Time	1 - 4 hours
Solvent for NHS Ester	Anhydrous DMSO or DMF

Table 3: Example Calculation of Labeling Efficiency

The degree of labeling (DOL), which is the average number of dye molecules per DNA molecule, can be determined spectrophotometrically.

Measurement	Formula
Corrected A ₂₆₀	$A_{260}(\text{measured}) - (A_{646}(\text{measured}) \times 0.05)$
Moles of DNA	$\text{Corrected } A_{260} / \epsilon_{260}(\text{DNA})$
Moles of Cy5	$A_{646}(\text{measured}) / \epsilon_{646}(\text{Cy5})$
Degree of Labeling (DOL)	$\text{Moles of Cy5} / \text{Moles of DNA}$

The correction factor of 0.05 accounts for the absorbance of Cy5 at 260 nm.

Experimental Protocols

Materials

- Amine-modified DNA (lyophilized or in nuclease-free water)
- **Cy5-PEG6-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.5 M Sodium Bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate (pH 5.2)
- Purification supplies (e.g., silica-based spin columns, HPLC system, or polyacrylamide gel electrophoresis equipment)

Protocol 1: Labeling of Amine-Modified DNA

- Prepare the DNA Solution: Dissolve the amine-modified DNA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **Cy5-PEG6-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

- **Reaction Setup:** Add the desired molar excess of the **Cy5-PEG6-NHS ester** solution to the DNA solution. For example, for a 10-fold molar excess, add a volume of dye solution containing 10 times the number of moles of DNA.
- **Incubation:** Mix the reaction gently by pipetting and incubate for 1-4 hours at room temperature in the dark.
- **Stopping the Reaction (Optional):** The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M.

Protocol 2: Purification of Labeled DNA

It is crucial to remove the unreacted free dye after the labeling reaction. Several methods can be used depending on the length of the DNA and the required purity.

- Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.
- Add 2.5 volumes of cold 100% ethanol.
- Mix well and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant which contains the unreacted dye.
- Wash the DNA pellet with 70% ethanol and centrifuge again.
- Remove the supernatant and air-dry the pellet.
- Resuspend the purified Cy5-labeled DNA in nuclease-free water or a suitable buffer.

Follow the manufacturer's protocol for DNA cleanup. This method is efficient for removing salts and unincorporated dyes.

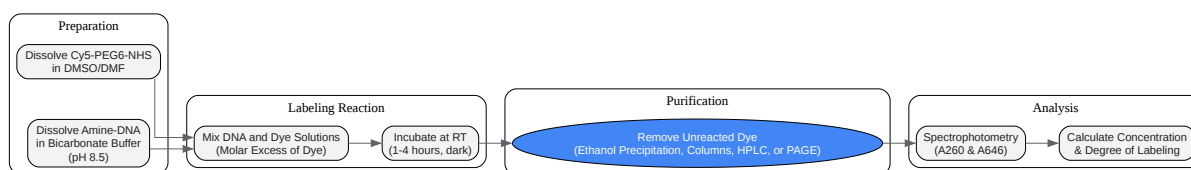
For the highest purity, reversed-phase HPLC can be used to separate the labeled DNA from the unlabeled DNA and free dye.

Denaturing PAGE can effectively purify dye-labeled oligonucleotides from unreacted dye and unlabeled DNA.

Protocol 3: Quantification of Labeled DNA

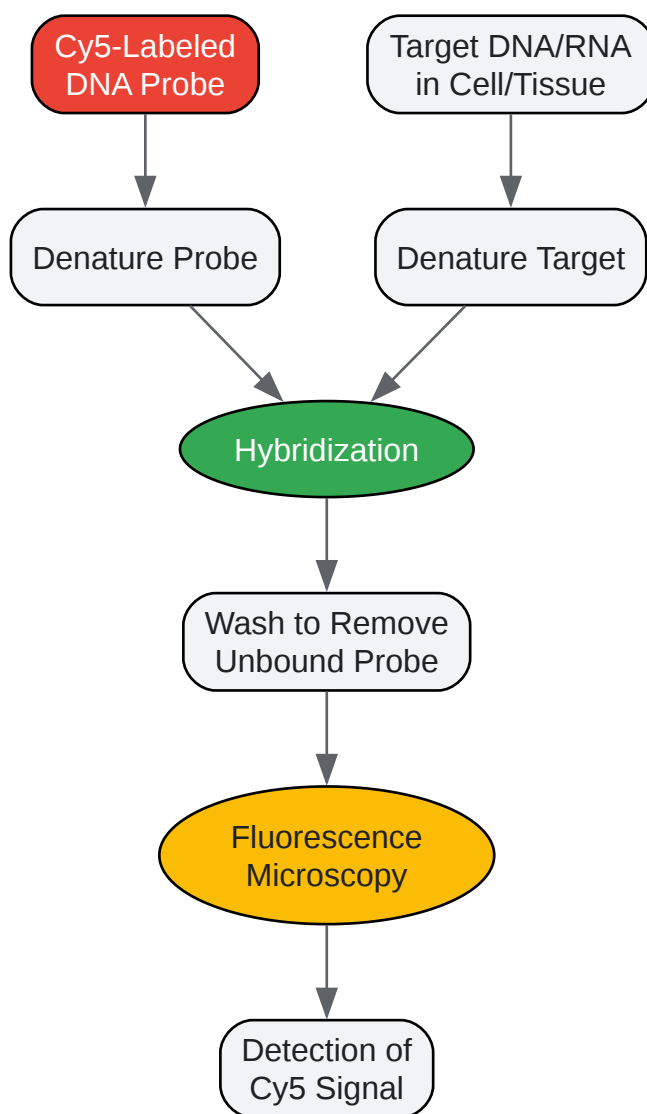
- Measure the absorbance of the purified Cy5-labeled DNA solution at 260 nm (for DNA) and 646 nm (for Cy5) using a spectrophotometer.
- Calculate the concentration of the DNA and the dye using the Beer-Lambert law ($A = \epsilon cl$).
- Determine the Degree of Labeling (DOL) as described in Table 3.

Visualizations



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Caption: Experimental workflow for labeling amine-modified DNA with **Cy5-PEG6-NHS ester**.



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Caption: Application of Cy5-labeled DNA in Fluorescence In Situ Hybridization (FISH).

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive NHS ester	Use fresh, anhydrous DMSO/DMF. Store NHS ester properly.
Incorrect pH of reaction buffer	Ensure the pH is between 8.3 and 8.5.	
Presence of primary amines in buffer (e.g., Tris)	Use a non-amine containing buffer like sodium bicarbonate or phosphate.	
Inefficient purification of amine-modified DNA	Purify the starting DNA to remove any interfering substances.	
High Background Signal	Incomplete removal of free dye	Repeat the purification step or use a more stringent method like HPLC.
Non-specific binding of the probe	Include blocking agents in hybridization buffers. Optimize washing steps.	
Degradation of DNA	Nuclease contamination	Use nuclease-free water, tubes, and tips throughout the procedure.

Concluding Remarks

The protocol described provides a robust method for the fluorescent labeling of amine-modified DNA with **Cy5-PEG6-NHS ester**. The resulting Cy5-labeled DNA is suitable for a wide range of molecular biology and bioanalytical applications. For optimal results, it is recommended to carefully quantify both the starting material and the final labeled product. The purity of the final conjugate is critical for downstream applications, and the appropriate purification method should be chosen accordingly.

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